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Compound of Interest

Compound Name: Carbacyclin

Cat. No.: B107582

Introduction: Prostacyclin (PGI2), a naturally occurring prostanoid, is a potent vasodilator and
the most powerful endogenous inhibitor of platelet aggregation known.[1] Its therapeutic
potential in cardiovascular diseases is significant; however, its clinical utility is severely
hampered by its chemical instability, as it readily hydrolyzes under physiological conditions.
This limitation spurred the development of stable synthetic analogs, leading to the discovery of
Carbacyclin (also known as Carbaprostacyclin or carba-PGI2).[1] Carbacyclin replaces the
labile enol ether oxygen of prostacyclin with a methylene group, conferring chemical stability
while retaining a similar physiological activity profile.[1][2] This guide provides an in-depth
technical overview of the discovery, synthesis, mechanism of action, and pharmacological
profile of Carbacyclin for researchers, scientists, and drug development professionals.

Physicochemical Properties

Property Value Reference
Molecular Formula C21H3404

Molecular Weight 350.49 g/mol

CAS Number 69552-46-1

Carbaprostacyclin, cPGlI,
Carba-PGI2

Alternate Names

Purity >99%
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Mechanism of Action & Signaling Pathways

Carbacyclin exerts its biological effects through a multifaceted mechanism involving at least
two distinct signaling pathways. The primary, well-characterized pathway is dependent on the
prostacyclin (IP) receptor, while a secondary pathway operates independently of this receptor,
involving the peroxisome proliferator-activated receptor (PPAR) delta.

IP Receptor-Dependent Pathway

The canonical signaling cascade is initiated by the binding of Carbacyclin to the Gs protein-
coupled prostacyclin (IP) receptor. This activation stimulates adenylyl cyclase, leading to an
increase in intracellular cyclic adenosine monophosphate (CAMP). Elevated cAMP levels
subsequently activate Protein Kinase A (PKA), which phosphorylates various downstream
targets, ultimately resulting in vasodilation and the potent inhibition of platelet aggregation.
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Diagram 1: Carbacyclin's IP Receptor-Dependent Signaling Pathway.

IP Receptor-Independent (PPARJ) Pathway

Carbacyclin can also function independently of the IP receptor by activating the peroxisome
proliferator-activated receptor delta (PPARJ). This pathway involves Carbacyclin entering the
cell and directly influencing gene expression. For example, it has been shown to induce the
expression of carnitine palmitoyltransferase-1 (CPT-1) mRNA in cardiomyocytes through
PPARGJ activation, suggesting a role in cellular metabolism.
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Diagram 2: Carbacyclin's IP Receptor-Independent (PPARJ) Pathway.

Synthesis of Carbacyclin

Since its discovery, numerous synthetic routes to Carbacyclin have been reported. A notable
and highly stereocontrolled approach starts from simple acyclic materials and utilizes a
Titanium(ll)-mediated tandem cyclization as the key reaction step. This method efficiently
constructs the core bicyclic structure with high stereoselectivity.

Key Synthesis Workflow Example: Ti(ll)-Mediated
Cyclization

The synthesis outlined below achieves the preparation of (x)-Carbacyclin from acyclic starting
materials in five steps with a good overall yield.
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Diagram 3: Workflow for the Synthesis of (x)-Carbacyclin.

Quantitative Data for Synthesis Steps

The following table summarizes the yields for the key steps in the Ti(ll)-mediated synthesis of
(x)-Carbacyclin.

. Reagents/Conditio .
Step Reaction Yield
ns

Ti(ll)-Mediated o )
1 o Ti(Oi-Pr)a, i-PrMgCl -
Tandem Cyclization

Stereoselective 43% (isolated yield of
2 ) NaBHa4, MeOH, 0 °C )
Reduction key isomer)
3 Acetylation Acz0, pyridine 97%
Allylic Acetate
4 PdCI2(CHsCN)z, THF -
Rearrangement
o 65% (from
5 Saponification - ) )
intermediate 9)
Overall - - ~27%

Pharmacological Profile

Carbacyclin is a potent but less powerful analog of prostacyclin. Its chemical stability,
however, makes it a valuable tool for research and a potential therapeutic agent.
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Parameter Description Value Species Reference

In vitro activity

relative to
Anti-Platelet prostacyclin 0.03 Human, Dog,
.03x
Aggregation (ADP or Rabbit
collagen-
induced)
_ Ex vivo activity
Anti-Platelet ) )
) relative to 0.1x Dog, Rabbit
Aggregation ]
prostacyclin
Not readily
o available, but
Receptor Binding )
o described as - -
Affinity (Kd) ) o
high affinity for
the IP receptor.
Reduces
Vasodilation systemic arterial Potent Dog, Rabbit, Rat

blood pressure.

Key Experimental Protocols

Synthesis Step 2: Stereoselective Reduction of Ketone
2a

This protocol describes the reduction of the ketone intermediate to the crucial 11a-hydroxy
product.

e Preparation: Dissolve the ketone intermediate (2a) in methanol (MeOH).
e Cooling: Cool the solution to 0 °C in an ice bath.

o Reagent Addition: Add sodium borohydride (NaBHa4) portion-wise to the cooled solution while
stirring.
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Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC)
until the starting material is consumed.

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous
solution of ammonium chloride (NH4Cl).

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate
(NazS0ea.), filter, and concentrate under reduced pressure.

Purification: Purify the resulting crude mixture of isomers (6 and 7) via column
chromatography on silica gel to isolate the desired 11a-hydroxy product (6).

Platelet Aggregation Assay (In Vitro)

This assay measures the ability of Carbacyclin to inhibit platelet aggregation induced by an
agonist like ADP.

Blood Collection: Collect whole blood from healthy human donors into tubes containing 3.2%
sodium citrate as an anticoagulant.

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g.,
200 x g) for 15 minutes at room temperature. Carefully collect the upper layer, which is the
platelet-rich plasma (PRP).

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed
(e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a
reference (100% transmission).

Assay Procedure:
o Place a sample of PRP in an aggregometer cuvette with a stir bar at 37 °C.

o Add a known concentration of Carbacyclin (or vehicle control) and incubate for a defined
period (e.g., 2 minutes).

o Add an agonist, such as adenosine diphosphate (ADP) or collagen, to induce aggregation.
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o Record the change in light transmission through the sample for several minutes.
Aggregation causes the PRP to become more transparent.

o Data Analysis: Calculate the percentage inhibition of aggregation for each Carbacyclin
concentration compared to the vehicle control. Determine the ICso value, which is the
concentration of Carbacyclin required to inhibit platelet aggregation by 50%.

Conclusion

Carbacyclin represents a significant achievement in medicinal chemistry, providing a
chemically stable and potent analog of the highly labile prostacyclin. Its discovery has enabled
extensive research into the roles of the IP receptor and has provided a valuable
pharmacological tool. The development of stereocontrolled synthetic routes has made this
molecule accessible for further investigation. With its dual signaling capabilities through both IP
receptor-dependent and PPARd pathways, Carbacyclin continues to be a subject of interest
for its potential therapeutic applications in cardiovascular and metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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